GC-376

Catalog No.
S005587
CAS No.
1416992-39-6
M.F
C21H30N3NaO8S
M. Wt
507.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
GC-376

CAS Number

1416992-39-6

Product Name

GC-376

IUPAC Name

sodium (2S)-1-hydroxy-2-[[(2S)-4-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]-3-(2-oxopyrrolidin-3-yl)propane-1-sulfonate

Molecular Formula

C21H30N3NaO8S

Molecular Weight

507.5 g/mol

InChI

InChI=1S/C21H31N3O8S.Na/c1-13(2)10-16(24-21(28)32-12-14-6-4-3-5-7-14)19(26)23-17(20(27)33(29,30)31)11-15-8-9-22-18(15)25;/h3-7,13,15-17,20,27H,8-12H2,1-2H3,(H,22,25)(H,23,26)(H,24,28)(H,29,30,31);/q;+1/p-1/t15?,16-,17-,20?;/m0./s1

InChI Key

BSPJDKCMFIPBAW-JPBGFCRCSA-M

SMILES

Array

solubility

Soluble in DMSO and water

Synonyms

GC376; GC-376; GC 376; GC376 sodium.

Canonical SMILES

CC(C)CC(C(=O)NC(CC1CCNC1=O)C(O)S(=O)(=O)[O-])NC(=O)OCC2=CC=CC=C2.[Na+]

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CC1CCNC1=O)C(O)S(=O)(=O)[O-])NC(=O)OCC2=CC=CC=C2.[Na+]

The exact mass of the compound GC376 sodium is 507.1651 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO and water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

GC-376 (CAS 1416992-39-6) is a dipeptidyl bisulfite adduct that functions as a highly potent, broad-spectrum inhibitor of viral 3C-like proteases (3CLpro/Mpro). Originally developed to target feline infectious peritonitis virus (FIPV), it has become a critical benchmark compound in SARS-CoV-2 and pan-coronavirus research [1]. Unlike standard free-aldehyde inhibitors, GC-376 is formulated as a prodrug that reversibly forms a covalent hemithioacetal bond with the catalytic cysteine (Cys145) of the viral protease [2]. This structural design provides researchers with a highly soluble, stable precursor that rapidly converts to the active aldehyde (GC-373) under physiological conditions, making it an essential reference material for biochemical screening, structural biology, and in vivo efficacy models.

Substituting GC-376 with its active aldehyde counterpart (GC-373) or generic repurposed protease inhibitors (such as Boceprevir) introduces significant liabilities in assay reproducibility and formulation stability. Free aldehydes like GC-373 are highly reactive, prone to epimerization, and susceptible to rapid degradation in aqueous media, which complicates stock solution storage and in vivo dosing[1]. The bisulfite adduct of GC-376 masks this reactivity, ensuring superior aqueous solubility and extended shelf-life without sacrificing target engagement [1]. Furthermore, utilizing older-generation repurposed inhibitors like Boceprevir fails to replicate the sub-micromolar potency and dual-target mechanism (Mpro and host Cathepsin L) required to accurately model complete viral lifecycle inhibition in modern cell-based assays [2].

Superior Viral Main Protease (Mpro) Inhibition vs. Repurposed Benchmarks

In FRET-based enzymatic cleavage assays, GC-376 demonstrates exceptional potency against SARS-CoV-2 Mpro, achieving an IC50 of 0.03 µM. In direct head-to-head comparisons, the repurposed HCV drug Boceprevir yielded an IC50 of 4.13 µM under identical conditions [1]. This >130-fold increase in target affinity establishes GC-376 as a far superior positive control for high-throughput screening campaigns.

Evidence DimensionSARS-CoV-2 Mpro Enzymatic Inhibition (IC50)
Target Compound Data0.03 µM
Comparator Or BaselineBoceprevir (4.13 µM)
Quantified Difference>130-fold higher potency
ConditionsIn vitro FRET-based enzymatic cleavage assay

Procuring GC-376 provides a highly potent, reliable positive control that ensures maximum dynamic range and assay sensitivity during novel Mpro inhibitor screening.

Dual-Target Mechanism: Potent Inhibition of Host Viral Entry Pathways

Beyond viral protease inhibition, GC-376 exhibits potent activity against human Cathepsin L, a critical host protease required for viral spike protein activation and endosomal entry. Enzymatic assays reveal that GC-376 inhibits Cathepsin L with an IC50 in the single-digit nanomolar range (0.30 to 4.4 nM). In contrast, Boceprevir shows weak inhibition with an IC50 of 153 nM[1]. This dual-action profile allows GC-376 to block both viral replication and cellular entry simultaneously.

Evidence DimensionHuman Cathepsin L Inhibition (IC50)
Target Compound Data< 5 nM (0.30 - 4.4 nM)
Comparator Or BaselineBoceprevir (153 nM)
Quantified Difference>30-fold stronger host protease inhibition
ConditionsIn vitro FRET assay for Cathepsin L activity

For cell-based infection models, GC-376 is the optimal benchmark because it accurately reflects the synergistic suppression of both viral entry and replication.

Enhanced Formulation Stability via Bisulfite Adduct Prodrug Design

The chemical structure of GC-376 incorporates a bisulfite adduct, which acts as a prodrug for the active dipeptidyl aldehyde, GC-373. This modification circumvents the inherent instability and poor aqueous compatibility of free aldehydes. The bisulfite group significantly increases aqueous solubility and prevents premature degradation or epimerization during storage and formulation [1]. Upon introduction to physiological conditions, GC-376 rapidly converts to GC-373 to form a covalent hemithioacetal bond with the target protease.

Evidence DimensionAqueous Solubility and Handling Stability
Target Compound DataHigh aqueous solubility and extended stability (Bisulfite adduct)
Comparator Or BaselineGC-373 (Free aldehyde prone to degradation/epimerization)
Quantified DifferenceQualitative enhancement in shelf-life and in vivo dosing compatibility
ConditionsAqueous formulation and physiological media

Buyers requiring reproducible dosing for in vivo pharmacokinetics or complex cell media should select GC-376 over free-aldehyde analogs to eliminate formulation bottlenecks.

Positive Control for High-Throughput Mpro Inhibitor Screening

Due to its established IC50 of 0.03 µM against SARS-CoV-2 Mpro, GC-376 is the premier benchmark compound for biochemical FRET assays. It provides a reliable baseline for evaluating the potency of novel covalent and non-covalent protease inhibitors [1].

Dual-Target Cell-Based Antiviral Infection Models

Because GC-376 potently inhibits both viral Mpro and host Cathepsin L (sub-5 nM), it is the ideal reference standard for cytopathic effect (CPE) and pseudovirus entry assays. It allows researchers to validate assays that measure the complete blockade of viral entry and replication[2].

In Vivo Pharmacokinetic and Efficacy Studies

The bisulfite adduct design of GC-376 provides the necessary aqueous solubility for reproducible in vivo dosing (e.g., intravenous or subcutaneous administration). It is the preferred chemical form for establishing baseline efficacy in animal models of coronavirus infection, avoiding the formulation failures common to free aldehydes [2].

Purity

>96% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

4

Exact Mass

507.16513038 Da

Monoisotopic Mass

507.16513038 Da

Heavy Atom Count

34

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

H1NMJ5XDG5

Wikipedia

GC376

Dates

Last modified: 08-15-2023
1: Pedersen NC, Kim Y, Liu H, Galasiti Kankanamalage AC, Eckstrand C, Groutas WC, Bannasch M, Meadows JM, Chang KO. Efficacy of a 3C-like protease inhibitor in treating various forms of acquired feline infectious peritonitis. J Feline Med Surg. 2018 Apr;20(4):378-392. doi: 10.1177/1098612X17729626. Epub 2017 Sep 13. PMID: 28901812; PMCID: PMC5871025.
2: Fumian TM, Tuipulotu DE, Netzler NE, Lun JH, Russo AG, Yan GJH, White PA. Potential Therapeutic Agents for Feline Calicivirus Infection. Viruses. 2018 Aug 16;10(8):433. doi: 10.3390/v10080433. PMID: 30115859; PMCID: PMC6116245.
3: Perera KD, Rathnayake AD, Liu H, Pedersen NC, Groutas WC, Chang KO, Kim Y. Characterization of amino acid substitutions in feline coronavirus 3C-like protease from a cat with feline infectious peritonitis treated with a protease inhibitor. Vet Microbiol. 2019 Oct;237:108398. doi: 10.1016/j.vetmic.2019.108398. Epub 2019 Aug 23. PMID: 31585653; PMCID: PMC6779346.
4: Takahashi D, Kim Y, Lovell S, Prakash O, Groutas WC, Chang KO. Structural and inhibitor studies of norovirus 3C-like proteases. Virus Res. 2013 Dec 26;178(2):437-44. doi: 10.1016/j.virusres.2013.09.008. Epub 2013 Sep 17. PMID: 24055466; PMCID: PMC3840063.
5: Kim Y, Lovell S, Tiew KC, Mandadapu SR, Alliston KR, Battaile KP, Groutas WC, Chang KO. Broad-spectrum antivirals against 3C or 3C-like proteases of picornaviruses, noroviruses, and coronaviruses. J Virol. 2012 Nov;86(21):11754-62. doi: 10.1128/JVI.01348-12. Epub 2012 Aug 22. PMID: 22915796; PMCID: PMC3486288.

Explore Compound Types